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molecular formula C19H30N2O3 B8355894 tert-Butyl (2-(1-benzylpiperidin-4-yl)-2-hydroxyethyl)carbamate

tert-Butyl (2-(1-benzylpiperidin-4-yl)-2-hydroxyethyl)carbamate

Cat. No. B8355894
M. Wt: 334.5 g/mol
InChI Key: NVHMULQCYYWXLR-UHFFFAOYSA-N
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Patent
US07511035B2

Procedure details

A solution of 1,1-dimethylethyl {2-hydroxy-2-[1-(phenylmethyl)-4-piperidinyl]ethyl}carbamate (2 g, 5.97 mmol) and Pd(OH)2 (1.2 g, 60 wt %) in ETOH (30 mL) was hydrogenated at 60 psi using a Parr Shaker. After 12 h, the solution was filtered through Celite® and concentrated affording the title compound as a yellow oil which was used directly without further purification: LCMS (ES) m/e 245 (M+H)+.
Quantity
1.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH:12]1[CH2:17][CH2:16][N:15](CC2C=CC=CC=2)[CH2:14][CH2:13]1)[CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8]>[OH-].[OH-].[Pd+2]>[OH:1][CH:2]([CH:12]1[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]1)[CH2:3][NH:4][C:5](=[O:11])[O:6][C:7]([CH3:10])([CH3:9])[CH3:8] |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC(CNC(OC(C)(C)C)=O)C1CCN(CC1)CC1=CC=CC=C1
Step Two
Name
Quantity
1.2 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solution was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
OC(CNC(OC(C)(C)C)=O)C1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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